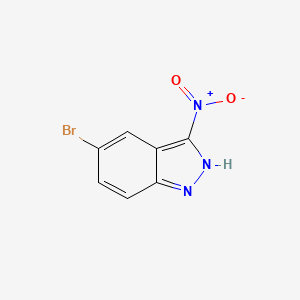

5-Bromo-3-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-3-nitro-1H-indazole” is a chemical compound with the molecular weight of 242.03 . It is a solid powder at room temperature . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole is presented in a study . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Molecular Structure Analysis

The molecular structure of “5-Bromo-3-nitro-1H-indazole” is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Physical And Chemical Properties Analysis

“5-Bromo-3-nitro-1H-indazole” is a solid powder at room temperature . It has a molecular weight of 242.03 .

科学的研究の応用

- Antihypertensive Agents : Indazole-containing compounds, including 5-Bromo-3-nitro-1H-indazole, have been investigated for their antihypertensive properties. Researchers explore their effects on blood pressure regulation and cardiovascular health .

- Anticancer Agents : The indazole structural motif appears in several recently marketed anticancer drugs. Scientists study derivatives of 5-Bromo-3-nitro-1H-indazole to assess their potential as chemotherapeutic agents .

- Antidepressants and Anti-inflammatory Agents : Indazoles exhibit promising anti-inflammatory and antidepressant activities. Researchers investigate their mechanisms of action and therapeutic potential .

- Respiratory Disease Treatment : 5-Bromo-3-nitro-1H-indazole and related compounds can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). This makes them potential candidates for treating respiratory diseases .

- Transition Metal-Catalyzed Reactions : Researchers have developed synthetic strategies for 1H- and 2H-indazoles using transition metal catalysts. For instance, copper-catalyzed reactions enable efficient N–N bond formation, leading to the synthesis of 1H-indazoles .

- Solvent-Free Conditions : Efforts have been made to achieve indazole synthesis under catalyst- and solvent-free conditions, aiming for environmentally friendly processes .

- Imidazole Synthesis : Imidazoles are closely related to indazoles. Recent advances in the regiocontrolled synthesis of substituted imidazoles have implications for drug development and other applications .

- Functional Molecules : Imidazole-containing compounds serve as key components in various everyday applications, including pharmaceuticals, agrochemicals, and materials .

- Exploration of Antibacterial Activity : Researchers investigate the antibacterial potential of 5-Bromo-3-nitro-1H-indazole and its derivatives. Understanding their mode of action and efficacy against bacterial pathogens is crucial .

Medicinal Chemistry and Drug Development

Phosphoinositide 3-Kinase (PI3K) Inhibition

Chemical Synthesis and Catalysis

Imidazole Analogues and Functional Molecules

Antibacterial Properties

作用機序

Safety and Hazards

将来の方向性

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions of “5-Bromo-3-nitro-1H-indazole” could be in the development of new drugs, particularly kinase inhibitors .

特性

IUPAC Name |

5-bromo-3-nitro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKAEVBTKRALDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)